![molecular formula C19H19N3O2 B2937691 4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 41554-28-3](/img/structure/B2937691.png)
4-[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C19H19N3O2. The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 321.38. Other physical and chemical properties include a density of 1.123g/cm3, a boiling point of 375.1ºC at 760 mmHg, and a melting point of 205-207ºC . The compound also has a flash point of 140.7ºC .Applications De Recherche Scientifique
Theoretical Study and Corrosion Inhibition
A theoretical study using density functional theory (DFT) explored bipyrazolic-type organic compounds for their potential activity as corrosion inhibitors. The study includes compounds with similar structural features, providing insights into their inhibition efficiencies and reactive sites. These findings are crucial for developing new materials for corrosion protection in industrial applications (Wang et al., 2006).
Analytical Applications in Phenol Estimation
Research on the oxidative coupling of phenols with 4-aminoantipyrine derivatives, including the discussed compound, has been utilized to estimate phenol concentrations in potable water supplies. This application underscores the compound's utility in environmental monitoring and analytical chemistry (Barton et al., 1987).
Organic Synthesis and Heterocyclic Compound Development
The synthesis and structural assignment of novel organic compounds, including the one , have been the focus of research aiming at developing new materials with potential applications in drug discovery and material science. These studies contribute to the broader field of organic chemistry and heterocyclic compound synthesis (Naganagowda & Petsom, 2012).
Fluorescent Probes for Metal Ions
The development of fluorescent probes based on the structural framework similar to the compound has been reported, with specific selectivity and sensitivity towards Hg²⁺ and Cu²⁺ ions in semi-aqueous systems. These probes have applications in bioimaging, environmental monitoring, and the development of molecular logic gates, illustrating the compound's relevance in analytical and bioanalytical chemistry (Guo et al., 2014).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant microbial strains (Behbehani et al., 2011).
Propriétés
IUPAC Name |
4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-10-15(11-13(2)18(12)23)20-17-14(3)21(4)22(19(17)24)16-8-6-5-7-9-16/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLNCLDOZWETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321435 |
Source


|
| Record name | 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17514514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
41554-28-3 |
Source


|
| Record name | 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

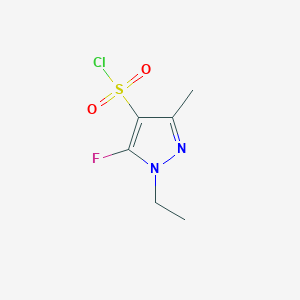
![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)

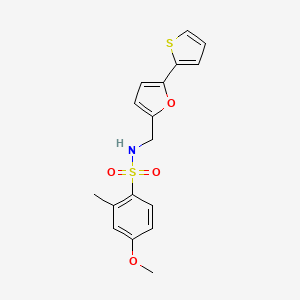
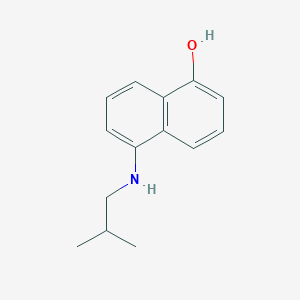


![3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2937621.png)
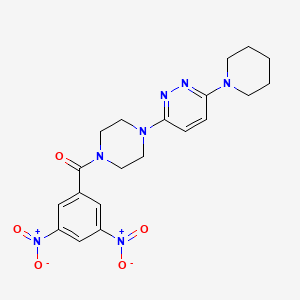
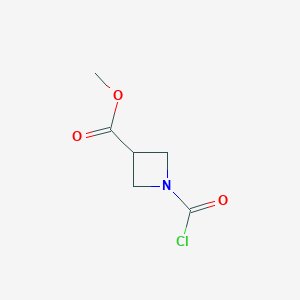
![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)
